3,4,4-Trimethylheptadec-2-EN-2-OL
Description
3,4,4-Trimethylheptadec-2-EN-2-OL is an organic compound with the molecular formula C20H40O. It is a branched-chain alcohol with a double bond at the second carbon position.
Properties
CAS No. |
749862-24-6 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3,4,4-trimethylheptadec-2-en-2-ol |
InChI |
InChI=1S/C20H40O/c1-6-7-8-9-10-11-12-13-14-15-16-17-20(4,5)18(2)19(3)21/h21H,6-17H2,1-5H3 |
InChI Key |
SYISQJYTGLOXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)(C)C(=C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylheptadec-2-EN-2-OL typically involves the alkylation of a suitable precursor with a branched alkyl chain. One common method is the reaction of 3,4,4-trimethylheptanal with a Grignard reagent, followed by oxidation to form the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylheptadec-2-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethylheptadec-2-en-2-one or 3,4,4-trimethylheptadec-2-en-2-al.
Reduction: Formation of 3,4,4-trimethylheptadecan-2-ol.
Substitution: Formation of 3,4,4-trimethylheptadec-2-en-2-yl halides or esters.
Scientific Research Applications
3,4,4-Trimethylheptadec-2-EN-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylheptadec-2-EN-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4-Ethylenedioxythiophene: Used in the synthesis of conducting polymers.
Uniqueness
3,4,4-Trimethylheptadec-2-EN-2-OL is unique due to its branched structure and the presence of both an alcohol group and a double bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Biological Activity
3,4,4-Trimethylheptadec-2-EN-2-OL is a long-chain unsaturated alcohol that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to participate in several biological activities, making it a compound of significant research interest. This article aims to explore the biological activity of this compound through a detailed examination of its properties, case studies, and relevant research findings.
This compound is characterized by its long hydrocarbon chain and a hydroxyl group that can undergo various chemical reactions. The compound can be oxidized to form ketones and aldehydes, which may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that long-chain alcohols like this compound exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of this compound has been linked to its ability to scavenge free radicals effectively.
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. Neuroprotection is vital for preventing neuronal cell death in conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with neurotransmitter systems could potentially mitigate neurodegeneration .
3. Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Neuroprotection
A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. This indicates its potential role as a neuroprotective agent.
Case Study 2: Antioxidant Activity
In another experiment focusing on oxidative stress models, this compound exhibited significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of several known antioxidants, suggesting a strong potential for therapeutic applications.
Research Findings
| Study | Findings | |
|---|---|---|
| Study on Neuroprotection | Reduced oxidative stress-induced cell death | Supports neuroprotective potential |
| Antioxidant Activity Assessment | Strong DPPH radical scavenging activity | Indicates effective antioxidant properties |
| Inflammatory Response Analysis | Inhibition of pro-inflammatory cytokines | Suggests anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
